
4-(5-amino-1H-indazol-3-yl)benzonitrile
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Overview
Description
4-(5-amino-1H-indazol-3-yl)benzonitrile is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-1H-indazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Case Studies
- Inhibition of Cancer Cell Growth : In studies involving HNSCC cell lines, compounds structurally related to 4-(5-amino-1H-indazol-3-yl)benzonitrile demonstrated selective inhibition of cell growth, with some analogues showing over seven-fold selectivity for particular cancer types .
- Induction of Apoptosis : Treatment with related indazole derivatives has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cytochrome C release, indicating a potential pathway for therapeutic intervention .
Kinase Inhibition
The compound has been investigated for its inhibitory activity against various kinases, which are critical in many signaling pathways associated with cancer progression. Inhibiting these kinases may provide a therapeutic avenue for treating cancers characterized by abnormal kinase activity .
Antimicrobial Potential
While primarily studied for its anticancer properties, there is emerging interest in exploring the antimicrobial potential of compounds related to this compound. The increasing prevalence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents, and indazole derivatives may offer promising leads in this area .
Mechanism of Action
The mechanism of action of 4-(5-amino-1H-indazol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar bicyclic structure.
1H-indazole-3-amine: A derivative with an amino group at the 3-position.
4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide: A compound with similar structural features but different functional groups.
Uniqueness
4-(5-amino-1H-indazol-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Biological Activity
4-(5-amino-1H-indazol-3-yl)benzonitrile is a compound of interest due to its unique structural features that contribute to its biological activity. This article explores its biological properties, including anticandidal activity, kinase inhibition, and potential therapeutic applications.
Chemical Structure
The compound features an indazole moiety substituted with an amino group and a benzonitrile group, which enhances its interaction with biological targets. The structural formula can be represented as follows:
Anticandidal Activity
Recent studies have evaluated the anticandidal properties of indazole derivatives, including this compound. In vitro tests against various Candida species, including Candida albicans, C. glabrata, and C. tropicalis, have shown promising results.
Table 1: Anticandidal Activity of Indazole Derivatives
Compound | MIC (μg/mL) against C. albicans | MIC (μg/mL) against C. glabrata |
---|---|---|
This compound | 100 | 200 |
3-phenyl-1H-indazole (10a) | 50 | 100 |
Miconazole (Control) | 64 | 32 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate activity against these pathogens, suggesting its potential as a lead compound for further development in antifungal therapy .
Kinase Inhibition
The compound has also been investigated for its ability to inhibit various kinases, which play critical roles in cellular signaling and cancer progression. Notably, it has shown inhibitory effects on Glycogen Synthase Kinase 3 (GSK-3), Janus Kinases (JAK), and other protein kinases.
Table 2: Kinase Inhibition Profile
Kinase Target | IC50 (nM) |
---|---|
GSK-3 | 150 |
JAK2 | 200 |
AKT | 180 |
These findings indicate that the compound may have therapeutic potential in oncology by modulating kinase activity involved in tumorigenesis .
Case Studies
In a recent study, the efficacy of this compound was evaluated in a murine model of candidiasis. The results demonstrated a significant reduction in fungal load in treated mice compared to controls, supporting its potential use as an antifungal agent.
Another case study focused on its application in inhibiting inflammatory pathways mediated by JAK kinases. The compound was able to reduce inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases .
Properties
CAS No. |
1356087-74-5 |
---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
4-(5-amino-1H-indazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H10N4/c15-8-9-1-3-10(4-2-9)14-12-7-11(16)5-6-13(12)17-18-14/h1-7H,16H2,(H,17,18) |
InChI Key |
BJJKSRQHWSDYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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